(2-Methoxyphenoxy)acetate

Description

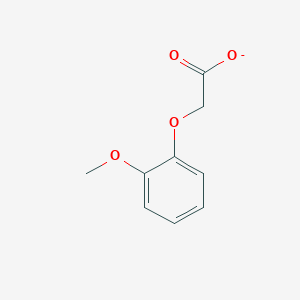

Structure

3D Structure

Properties

IUPAC Name |

2-(2-methoxyphenoxy)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4/c1-12-7-4-2-3-5-8(7)13-6-9(10)11/h2-5H,6H2,1H3,(H,10,11)/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHONYPFTXGQWAX-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCC(=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9O4- | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.16 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursors

Established Synthetic Pathways for (2-Methoxyphenoxy)acetate and Related Compounds

Esterification Reactions from Phenolic Precursors

A common and direct method for synthesizing this compound and its analogs is through the esterification of the corresponding phenolic compound. This typically involves the reaction of a phenol (B47542) with a haloacetic acid or its ester derivative.

For instance, 2-methoxyphenol can be esterified with chloroacetyl chloride to produce 2-methoxyphenyl chloroacetate (B1199739). prepchem.com This intermediate can then potentially be used in further reactions. Another example involves the reaction of eugenol (B1671780) (4-allyl-2-methoxyphenol) with chloroacetic acid in the presence of sodium hydroxide (B78521). aip.org This reaction first forms the sodium salt of eugenol, which then acts as a nucleophile, attacking the chloroacetic acid to form 2-(4-allyl-2-methoxyphenoxy)acetic acid. aip.org This acid can then be esterified with an alcohol, such as ethanol (B145695), in the presence of an acid catalyst to yield the corresponding ethyl ester. aip.org

A similar strategy is employed in the synthesis of ethyl 2-(3-hydroxyphenyl)acetate, where 2-(3-hydroxyphenyl)acetic acid is refluxed with excess ethanol and a catalytic amount of sulfuric or hydrochloric acid.

Alkylation Reactions in Aprotic Solvents

Alkylation of a phenolic precursor with a haloacetate ester in the presence of a base is a widely used method for preparing this compound derivatives. This reaction is typically carried out in a polar aprotic solvent, which facilitates the nucleophilic substitution reaction.

A study on the synthesis of ethyl 2-(4-allyl-2-methoxyphenoxy)acetate from eugenol and ethyl chloroacetate investigated the effect of different polar aprotic solvents. walisongo.ac.id The reaction was performed in the presence of potassium carbonate as the base. The highest yield (91%) was achieved using N,N-dimethylformamide (DMF), while dimethyl sulfoxide (B87167) (DMSO) and acetonitrile (B52724) (CH₃CN) gave lower yields of 51% and 47%, respectively. walisongo.ac.id The reaction proceeds via a bimolecular nucleophilic substitution (S N 2) mechanism, where the phenoxide ion, generated by the reaction of the phenol with the base, attacks the electrophilic carbon of the ethyl chloroacetate. walisongo.ac.id

The choice of solvent plays a crucial role in the reaction's success, with more polar aprotic solvents generally leading to higher yields. walisongo.ac.id

Multi-step Synthetic Sequences

In some cases, the synthesis of this compound derivatives is part of a longer, multi-step sequence to create more complex molecules. evitachem.comresearchgate.netkemdikbud.go.idlibretexts.orggoogle.com These sequences can involve a variety of reactions, including protection and deprotection of functional groups, acylation, reduction, and cyclization.

For example, the synthesis of 2-(4-allyl-2-methoxy phenoxy)-N,N-bis(2-hydroxyethyl) acetamide (B32628) starts with the alkoxylation of eugenol using the Williamson ether synthesis to form a carboxylic acid. researchgate.net This acid is then esterified to its methyl ester, which subsequently undergoes amidase with diethanolamine (B148213) to yield the final product. researchgate.netkemdikbud.go.id

Another multi-step synthesis involves the preparation of 2-(2-methoxyphenoxy)ethylamine. google.com In this process, 2-methoxyphenol is first reacted with 1,2-dihaloethane to form 1-halo-2-(2-methoxyphenoxy)ethane. This intermediate is then reacted with an alkali metal salt of phthalimide, followed by treatment with a base to yield the desired ethylamine (B1201723) derivative. google.com

These multi-step syntheses allow for the construction of complex molecular architectures based on the this compound scaffold.

Key Precursors and Starting Materials in Synthetic Routes

The synthesis of this compound and its derivatives relies on readily available and versatile starting materials.

2-Methoxyphenol and its Derivatives

2-Methoxyphenol, also known as guaiacol (B22219), is a fundamental precursor for the synthesis of this compound. prepchem.comnih.gov Its phenolic hydroxyl group provides the nucleophilic site for reaction with acetate (B1210297) derivatives. Derivatives of 2-methoxyphenol, such as eugenol (4-allyl-2-methoxyphenol), are also commonly used starting materials, allowing for the introduction of additional functional groups into the final product. aip.orgwalisongo.ac.idresearchgate.netnih.gov The presence of the methoxy (B1213986) group at the ortho position can influence the reactivity of the phenol and the properties of the resulting acetate.

Halogenated Acetate Derivatives (e.g., Chloroacetic Acid, Ethyl Chloroacetate)

Halogenated acetate derivatives are the key electrophilic partners in the synthesis of this compound. Chloroacetic acid and its esters, such as ethyl chloroacetate, are frequently employed. aip.orgwalisongo.ac.idgoogle.comgoogle.com The chlorine atom serves as a good leaving group, facilitating the nucleophilic attack by the phenoxide ion. Ethyl chloroacetate is often used when the ethyl ester of the final product is desired. walisongo.ac.id Other haloacetate derivatives, like ethyl bromoacetate (B1195939), can also be utilized. evitachem.com The choice of the specific halogenated acetate derivative can depend on factors such as reactivity, cost, and the desired final product.

Natural Product-Derived Precursors (e.g., Eugenol, Vanillin)

The synthesis of this compound and its structural analogs can be achieved utilizing readily available natural products as starting materials. Eugenol and vanillin (B372448), both of which contain the core guaiacol (2-methoxyphenol) moiety, are prominent examples of such precursors. The primary synthetic route involves the alkylation of the phenolic hydroxyl group, a transformation typically accomplished via the Williamson ether synthesis.

Eugenol as a Precursor:

Eugenol (4-allyl-2-methoxyphenol), the main component of clove oil, serves as a versatile starting material. kemdikbud.go.idresearchgate.net The synthesis of the corresponding acetate derivative, 2-(4-allyl-2-methoxyphenoxy)acetic acid, demonstrates a typical reaction pathway. In this process, eugenol is first treated with a strong base, such as sodium hydroxide (NaOH), to form the more nucleophilic sodium eugenolate. kemdikbud.go.idusu.ac.id This intermediate is then reacted with a haloacetic acid, like monochloroacetic acid, under reflux conditions. kemdikbud.go.idusu.ac.id The resulting carboxylic acid can be isolated with high purity after extraction and recrystallization. One reported synthesis achieved a yield of 70.52% for the solid acid product. kemdikbud.go.idresearchgate.netusu.ac.id This acid, 2-(4-allyl-2-methoxyphenoxy)acetic acid, is a direct structural analog of this compound, differing only by the presence of an allyl group on the benzene (B151609) ring. Further reactions, such as esterification with ethanol, can convert the carboxylic acid to its corresponding ester, ethyl 2-(4-allyl-2-methoxyphenoxy)acetate. aip.org

Vanillin as a Precursor:

Vanillin (4-formyl-2-methoxyphenol) is another natural precursor whose phenolic hydroxyl group can be modified. fip.orgscribd.com While direct synthesis of this compound from vanillin is less commonly documented, the reactivity of its hydroxyl group is well-established through various esterification reactions. For instance, vanillin can be reacted with acetic anhydride (B1165640) in the presence of a base to produce vanillin acetate (4-formyl-2-methoxyphenyl acetate). scribd.com Similarly, reaction with acyl halides like p-chlorobenzoyl chloride, using pyridine (B92270) as a catalyst, yields other ester derivatives. fip.org These transformations highlight the potential of vanillin as a starting point for more complex derivatives, where the phenolic -OH is converted to an ether linkage with an acetate-bearing group, analogous to the synthesis from eugenol or guaiacol.

Optimization of Reaction Conditions and Parameters

The efficiency and selectivity of the synthesis of this compound and its analogs are highly dependent on the careful optimization of several reaction parameters, including the choice of solvent, the nature of the catalyst and base, and the control of temperature and reaction time.

Influence of Solvents on Reaction Profile and Yield

The solvent plays a critical role in the alkylation of guaiacol-type precursors, influencing reaction rates and product yields, particularly in SN2 reactions like the Williamson ether synthesis. The choice of solvent can affect the solubility of reactants and the stabilization of transition states.

A study on the synthesis of ethyl 2-(4-allyl-2-methoxyphenoxy)acetate from eugenol and ethyl chloroacetate demonstrated a significant solvent effect on the reaction yield. walisongo.ac.id Polar aprotic solvents were found to be particularly effective. The results are summarized in the table below.

| Solvent | Dielectric Constant (ε) | Yield (%) |

| N,N-Dimethylformamide (DMF) | 36.7 | 91 |

| Dimethyl sulfoxide (DMSO) | 46.7 | 51 |

| Acetonitrile (CH₃CN) | 37.5 | 47 |

| Data sourced from a study on the alkylation of eugenol with ethyl chloroacetate. walisongo.ac.id |

The highest yield was achieved in DMF, highlighting its suitability for this type of SN2 reaction. walisongo.ac.id Other solvents are also employed in related synthetic steps; for example, acetone (B3395972) is commonly used for Williamson ether syntheses, and benzene has been used as a solvent for subsequent esterification steps. kemdikbud.go.idrsc.org The selection of an appropriate solvent is thus a key factor in maximizing the efficiency of the synthesis. rsc.org

Role of Catalysts and Bases in Synthetic Transformations

The synthesis of this compound via the alkylation of a phenol requires a base to deprotonate the hydroxyl group, thereby increasing its nucleophilicity. The choice of base is crucial for the reaction's success.

Inorganic Bases: Strong bases like sodium hydroxide (NaOH) and weaker bases such as potassium carbonate (K₂CO₃) are commonly used. kemdikbud.go.idwalisongo.ac.id NaOH is effective in generating the phenoxide ion completely, which can lead to high yields. kemdikbud.go.idusu.ac.id K₂CO₃ is a milder base, often used in polar aprotic solvents like DMF or acetone, and has been shown to be effective in producing high yields of the desired ether. walisongo.ac.idrsc.org

Organic Bases: In some related transformations, such as the esterification of vanillin, an organic base like pyridine is used as a catalyst. fip.org Pyridine accelerates the reaction by activating the phenolic hydroxyl group, making it a more potent nucleophile. fip.org

The addition of a Lewis base catalyst can significantly enhance the rate of reaction by increasing the nucleophilic character of the reacting species. wiley.com

Temperature and Reaction Time Effects on Conversion

Temperature and reaction time are critical, interconnected parameters that must be precisely controlled to optimize conversion and minimize the formation of byproducts.

Temperature: The reaction temperature directly impacts the rate of reaction. Studies on related etherification and cleavage reactions show a strong temperature dependence. For the cleavage of a related β-O-4 lignin (B12514952) model compound, conversion sharply increased from 48% to 69% as the temperature was raised from 110°C to 120°C, reaching a maximum conversion of 95% at 150°C. epfl.ch However, temperatures above 150°C led to a decrease in conversion, likely due to side reactions like condensation. epfl.ch In the synthesis of an analog from eugenol, the reaction was conducted by heating for 2 hours at 80-90°C. aip.org In another case, optimizing the temperature from 25-30°C to 30-35°C reduced the required reaction time from 7-8 hours to 5-6 hours while maintaining a good yield. asianpubs.org Some modern approaches utilize microwave-assisted heating to dramatically reduce reaction times, with one procedure being completed in just 10 minutes at 120°C. mdpi.com

Reaction Time: The duration of the reaction must be sufficient to allow for maximum conversion of the starting materials. Monitoring the reaction's progress, often by thin-layer chromatography (TLC), is essential to determine the optimal endpoint. fip.orgwalisongo.ac.id In one study, the maximum yield of products was observed after 4 hours; extending the time did not improve the yield. epfl.ch For the synthesis of ethyl 2-(4-allyl-2-methoxyphenoxy)acetate, the reaction was stirred at 0°C and subsequently at room temperature until completion was indicated by TLC. walisongo.ac.id

The interplay between temperature and time is crucial; higher temperatures generally lead to shorter reaction times, but can also promote the formation of undesired impurities if not carefully controlled. acs.org

Derivatives and Analogs: Design and Synthesis

Synthesis of Functionalized (2-Methoxyphenoxy)acetate Derivatives

A notable class of derivatives incorporates the 1,3,4-thiadiazole (B1197879) ring. The synthesis of these compounds often begins with 2-(4-formyl-2-methoxyphenoxy)acetic acid, which is itself prepared by reacting vanillin (B372448) with chloroacetic acid in the presence of sodium hydroxide (B78521). arabjchem.org This intermediate then undergoes a Claisen-Schmidt condensation with various substituted acetophenones to yield chalcone (B49325) derivatives. arabjchem.org

The core of the thiadiazole synthesis involves the cyclization of these chalcone intermediates. In one pathway, the chalcones are reacted with thiosemicarbazide (B42300) in the presence of glacial acetic acid and ethanol (B145695) to form an intermediate, which is then cyclized using phosphoryl chloride (POCl₃) or polyphosphoric acid (PPA). arabjchem.orgresearchgate.net A general procedure involves heating a mixture of the intermediate with thiosemicarbazide and POCl₃, followed by reflux and basification to yield the final 1,3,4-thiadiazole derivatives. arabjchem.org The presence of the =N–C–S moiety within the thiadiazole ring is considered a key feature for the activity of these compounds. arabjchem.org

Another approach involves synthesizing 5-((3H-imidazo[4,5-b]pyridin-2-ylthio)methyl)-N-aryl-1,3,4-thiadiazol-2-amines. This synthesis starts from 3H-imidazo[4,5-b]pyridine-2-thiol, which is reacted with bromoethylacetate to form an ethyl acetate (B1210297) derivative. This intermediate is then treated with hydrazine (B178648) hydrate (B1144303) to produce a hydrazide, which is further reacted with various aryl isothiocyanates to yield thiosemicarbazide derivatives. These thiosemicarbazides are then cyclized to the final thiadiazole compounds. derpharmachemica.com

Amide derivatives of this compound have been synthesized through several established methods. A common approach involves the coupling of a carboxylic acid with an amine using coupling agents. For instance, cinnamic acid derivatives can be reacted with various amines in the presence of 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) and 1-hydroxybenzotriazole (B26582) (HOBt) in a solvent mixture of dichloromethane (B109758) and N,N-dimethylformamide (DMF). jst.go.jp Triethylamine (B128534) (Et₃N) is often added to the reaction mixture. jst.go.jp

Another general procedure for synthesizing amide derivatives containing a cyclopropane (B1198618) moiety involves dissolving the corresponding carboxylic acid intermediate with EDC and HOBT in anhydrous tetrahydrofuran (B95107) (THF). mdpi.com The appropriate amine is then added, and the reaction is stirred overnight. mdpi.com Similarly, the direct amidation of carboxylic acids with amines can be achieved using tris(2,2,2-trifluoroethyl) borate (B1201080) (B(OCH₂CF₃)₃) as a catalyst in acetonitrile (B52724). acs.org

The synthesis of benzothiazole (B30560) amide derivatives has also been reported. This involves a nucleophilic acyl substitution reaction between 2-aminobenzothiazole (B30445) and various cinnamic acid compounds. nih.gov The reaction is typically carried out in dichloromethane at low temperatures, using sodium bicarbonate as an acid binding agent. nih.gov

The synthesis of allyl and cinnamyl derivatives often starts from eugenol (B1671780) (4-allyl-2-methoxyphenol). The hydroxyl group of eugenol can be alkylated using ethyl chloroacetate (B1199739) in the presence of a base like potassium carbonate in various polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (CH₃CN). walisongo.ac.id This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism to yield ethyl 2-(4-allyl-2-methoxyphenoxy)acetate. walisongo.ac.id

Derivatives like 4-allyl-2-methoxyphenyl acetate can be synthesized by reacting eugenol with acetic anhydride (B1165640) in the presence of pyridine (B92270) or sodium acetate. medcraveonline.commedcraveonline.com An alternative method for creating ester derivatives is the Yamaguchi esterification, which involves reacting a carboxylic acid with triethylamine and 2,4,6-trichlorobenzoyl chloride to form a mixed anhydride. This anhydride then reacts with 4-allyl-2-methoxyphenol in the presence of 4-dimethylaminopyridine (B28879) (DMAP) to produce the desired ester. neliti.com Furthermore, 4-allyl-2-methoxyphenyl cinnamate (B1238496) has been synthesized by reacting cinnamoyl chloride with eugenol. analis.com.my

Vanillin serves as a key starting material for a variety of this compound derivatives. The synthesis of vanillin itself can be achieved through the oxidation of eugenol using nitrobenzene (B124822) in an alkaline medium. aip.org This process involves the isomerization of eugenol to isoeugenol, which is then oxidized. aip.org Vanillin can also be produced from guaiacol (B22219) through a formylation reaction. google.com

Once obtained, vanillin can be converted into various derivatives. For example, it can be subjected to a Mannich reaction with an amine (like diethylamine (B46881) or dimethylamine) and formaldehyde (B43269) to introduce an aminoalkyl group onto the aromatic ring. mdpi.com The resulting phenolic hydroxyl group can then be esterified, for instance, by reacting with acryloyl chloride in the presence of a base like triethylamine or sodium hydroxide, to form acrylate (B77674) esters. mdpi.com Vanillin can also be reduced to vanillyl alcohol using sodium borohydride, and the resulting alcohol can be further modified. aip.org For instance, the phenolic hydroxyl group of vanillin can be alkylated to produce ethers. frontiersin.org

The synthesis of phenolic ester analogs of this compound can be achieved through various esterification methods. A straightforward approach involves the reaction of a phenol (B47542) with an acid anhydride, such as acetic anhydride, often under solvent-free conditions at elevated temperatures. jetir.org

Alternatively, 2-hydroxyphenacyl esters can be synthesized in a two-step process. This begins with the bromination of a 2-hydroxyacetophenone, followed by a nucleophilic displacement of the bromide with a carboxylate, such as benzoate (B1203000) or acetate. nih.gov The synthesis of phenolic esters can also be accomplished by reacting phenols with acid chlorides. neliti.com For instance, 4-allyl-2-methoxyphenyl esters are generally synthesized by reacting 4-allyl-2-methoxyphenol with various acid chlorides in the presence of pyridine. neliti.com

Schiff base ligands are typically formed through the condensation reaction between a primary amine and a carbonyl compound (an aldehyde or a ketone), resulting in an imine or azomethine group (–C=N–). researchgate.net For the synthesis of Schiff bases derived from this compound, a common precursor is 2-(2-methoxyphenoxy)ethanamine. This amine can be reacted with a substituted benzaldehyde (B42025), such as 2-hydroxy-5-nitrobenzaldehyde, in a solvent like ethanol under reflux conditions to form the corresponding Schiff base ligand. jetir.org

In another synthetic route, Schiff bases have been prepared from derivatives of ethylenediamine (B42938) tetraacetic acid (EDTA). For example, tetrakis(4-formyl-2-methoxyphenyl) 2,2',2'',2'''-(ethane-1,2-diylbis(azanetriyl))tetraacetate can be synthesized and subsequently reacted with a substituted aniline (B41778) in the presence of glacial acetic acid to form the desired Schiff base. impactfactor.org The synthesis of Schiff base metal complexes often involves the initial preparation of the ligand, followed by its reaction with a metal salt. bohrium.com

Strategies for Structural Modification and Diversification

Structural modification of this compound is primarily focused on three key regions of the molecule: the phenoxy ring, the acetate backbone, and the potential for introducing complex heterocyclic moieties. These modifications allow for the fine-tuning of parameters such as lipophilicity, electronic distribution, and steric bulk, which in turn can influence the molecule's interactions with biological targets.

A prominent strategy for diversifying the this compound structure is the incorporation of heterocyclic rings. Heterocycles are integral components in many biologically active compounds, and their introduction can confer unique properties to the parent molecule. openmedicinalchemistryjournal.comsciencepublishinggroup.comnih.gov This is typically achieved by first modifying the acetate group to an amide or hydrazide, which then serves as a handle for cyclization reactions.

Various heterocyclic systems have been successfully appended to the (2-methoxyphenoxy) scaffold. For instance, reacting 2-(2-methoxyphenoxy)acetyl chloride with 3-aminoquinazolin-4(1H)-one yields quinazoline (B50416) derivatives. vulcanchem.com Similarly, N-(3-(1H-pyrrol-1-yl)propyl)-2-(2-methoxyphenoxy)acetamide has been synthesized by coupling 2-(2-methoxyphenoxy)acetic acid with 3-(1H-pyrrol-1-yl)propylamine. Other notable examples include the synthesis of derivatives bearing thiazolidinedione, imidazole, oxadiazole, and pyrazole (B372694) rings. researchgate.netresearchgate.netscielo.brderpharmachemica.com The synthesis of these derivatives often involves the initial conversion of the acetate to an acetamide (B32628), which then undergoes reaction with appropriate precursors to form the desired heterocyclic system. researchgate.netsmolecule.comnih.gov

Table 1: Examples of Heterocyclic Derivatives of this compound

| Heterocyclic Moiety | Synthetic Precursor from this compound | General Method | Ref. |

|---|---|---|---|

| Thiazolidinedione | 2-(4-formyl-2-methoxyphenoxy)-N-substituted acetamide | Knoevenagel condensation with 2,4-thiazolidinedione. | researchgate.netresearchgate.net |

| Quinazoline | 2-(2-methoxyphenoxy)acetyl chloride | Coupling with 3-aminoquinazolin-4(1H)-one. | vulcanchem.com |

| Pyrrole | 2-(2-methoxyphenoxy)acetic acid | Amide formation with 3-(1H-pyrrol-1-yl)propylamine. | |

| Oxadiazole | 2-(Aryloxymethyl)acetohydrazide | Cyclization with carbon disulfide in the presence of a base. | scielo.brwho.int |

| Pyrazole | 4-Aryl-1-phenyl-1H-Pyrazol-5-ylimino-2-methoxy phenol | O-acylation with an acyl chloride derivative. | derpharmachemica.com |

| Imidazole | 5-(4-(2-bromoacetoxy)-3-methoxybenzylidene)thiazolidine-2,4-dione | Reaction with imidazole. | researchgate.net |

Alterations to the acetate portion of this compound are a common and straightforward method for generating structural diversity. The carboxylic acid or ester functionality is a versatile anchor for a variety of chemical transformations.

The most prevalent modification is the conversion of the terminal carboxyl group into a range of N-substituted acetamides. This is readily accomplished by reacting the corresponding acid chloride or ester with primary or secondary amines. vulcanchem.comresearchgate.netevitachem.com This approach has led to the synthesis of numerous derivatives, including those incorporating piperidine (B6355638) and other complex amine fragments. evitachem.com

Further modifications include the reaction with hydrazine hydrate to form the corresponding acetohydrazide. scielo.brrsc.org This hydrazide can then serve as an intermediate for further derivatization, such as the formation of hydrazones or cyclization into heterocyclic rings like oxadiazoles. scielo.br The ether linkage of the acetate backbone can also be altered, for example, by replacing it with a thioether (sulfanyl) linkage, as seen in the synthesis of 5-benzyl-1,3,4-oxadiazole-2-yl-2''-sulfanyl acetamide derivatives. who.int Additionally, the carbonyl group of the acetate can be chemically reduced to a hydroxyl group, transforming the acetate moiety into an ethoxy alcohol structure.

Table 2: Modifications of the Acetate Backbone

| Modification | Reagents/Conditions | Resulting Functional Group | Ref. |

|---|---|---|---|

| Amidation | Amine, coupling agent or conversion to acyl chloride | Acetamide | researchgate.netevitachem.com |

| Hydrazinolysis | Hydrazine hydrate | Acetohydrazide | scielo.brrsc.org |

| Reduction | Reducing agents (e.g., Lithium aluminum hydride) | 2-(2-methoxyphenoxy)ethanol | |

| Thioether Linkage | 5-benzyl-1,3,4-oxadiazole-2-thiol, NaH, DMF | Sulfanyl acetamide | who.int |

The parent compound features a methoxy (B1213986) group at the ortho-position. The location of this group is significant; ortho-substitution creates more steric hindrance near the ether linkage compared to a para-substituted analog. This steric clash can reduce conformational flexibility. Electronically, an ortho-methoxy group can influence the electron density of the ether oxygen and participate in intramolecular interactions.

Synthetic strategies often involve the introduction of other functional groups onto this ring. For example, halogenation, such as the introduction of a chloro group, alters the electronic profile of the ring. jcsp.org.pk Nitration has also been demonstrated on related structures, typically yielding a nitro derivative para to the activating methoxy group. vulcanchem.com Other modifications include the introduction of alkyl groups, such as an allyl group, which can serve as a handle for further chemical transformations. rsc.org The introduction of a formyl group creates a reactive site for subsequent reactions like oxidation to a carboxylic acid or reduction to an alcohol. smolecule.com Comparing the methoxy substituent to a hydroxyl group reveals differences in polarity and hydrogen-bonding capability, with the hydroxyl being a hydrogen bond donor.

Table 3: Influence of Substituents on the Phenoxy Ring

| Substituent | Position | Notable Effect | Ref. |

|---|---|---|---|

| Methoxy (-OCH₃) | Ortho (C2) | Steric hindrance, influences conformational flexibility. | |

| Methoxy (-OCH₃) | Para (C4) | More effective delocalization of electron density, less steric hindrance than ortho. | |

| Fluoro (-F) | Various | Alters electronic properties, can enhance metabolic stability. | |

| Chloro (-Cl) | C5 | Electron-withdrawing, modifies ring electronics. | jcsp.org.pk |

| Allyl (-CH₂CH=CH₂) | C4 | Provides a reactive site for further modification. | rsc.org |

| Formyl (-CHO) | C2 or C6 | Reactive group for oxidation, reduction, or condensation reactions. | smolecule.com |

Chemo-Enzymatic Approaches for Chiral Synthesis

For derivatives of this compound that possess a chiral center, establishing specific stereochemistry is often crucial. Chemo-enzymatic synthesis, which combines traditional chemical methods with highly selective enzymatic reactions, provides a powerful tool for producing enantiomerically pure compounds. core.ac.ukrsc.org These methods primarily rely on the kinetic resolution of a racemic mixture, where an enzyme selectively catalyzes the transformation of one enantiomer, allowing for the separation of the two. scielo.bracs.org

Lipases are the most commonly employed enzymes for this purpose. They can catalyze the enantioselective hydrolysis of a racemic ester or the enantioselective acylation (transesterification) of a racemic alcohol. researchgate.netmdpi.com For example, the kinetic resolution of racemic (RS)-3-(2-methoxyphenoxy)propane-1,2-diol, an important chiral intermediate, was achieved using Aspergillus niger lipase (B570770) (ANL). researchgate.net The enzyme selectively acylated one enantiomer, yielding the enantiopure (S)-diol with high enantiomeric excess. researchgate.net Similarly, Candida antarctica lipase B (CALB), often immobilized as Novozym 435, has been used in the hydrolytic resolution of related acetate esters. researchgate.net The choice of solvent, acylating agent, and temperature are critical parameters that must be optimized to achieve high enantioselectivity and yield. researchgate.netmdpi.com

Besides lipases, other enzymes like ketoreductases (KREDs) can be used for the asymmetric reduction of a prochiral ketone to a chiral alcohol, directly establishing a stereocenter with high enantiomeric excess. scielo.br

Table 4: Examples of Chemo-Enzymatic Synthesis and Resolution | Target/Substrate | Enzyme | Reaction Type | Key Findings | Ref. | | :--- | :--- | :--- | :--- | | (RS)-3-(2-methoxyphenoxy)propane-1,2-diol | Aspergillus niger lipase (ANL) | Enantioselective resolution (acylation) | Achieved >49% yield with high enantiomeric excess of the (S)-diol intermediate. | researchgate.net | | rac-(chloromethyl)-2-(o-methoxyphenoxy)ethyl acetate | Candida antarctica lipase B (CALB) | Hydrolytic resolution | Immobilized CALB was effective for the kinetic resolution of the racemic acetate. | researchgate.net | | Racemic alcohol related to this compound | Lipase QLM | Transesterification with vinyl acetate | Reaction at -40 °C yielded the corresponding (R)-acetate with an enantiomeric ratio (E) of 15. | mdpi.com | | Racemic pyrrolidine (B122466) phosphonate (B1237965) | Candida antarctica lipase A (CAL-A) | Kinetic resolution (alkoxycarbonylation) | High enantioselectivity achieved using benzyl (B1604629) 3-methoxyphenyl (B12655295) carbonate as the acyl donor. | researchgate.net | | 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanone (B1375837) | Ketoreductase KRED-P2-D12 | Bioreduction | Produced the (R)-alcohol with 48% conversion and 93% enantiomeric excess. | scielo.br |

Structure Activity Relationship Sar Studies and Biological Activity

Methodologies for Elucidating Structure-Activity Relationships

The exploration of SAR for (2-Methoxyphenoxy)acetate analogs relies on a systematic approach involving biological screening and computational analysis to connect molecular structure with function.

In vitro assays are fundamental for the initial assessment of the biological activity of newly synthesized analogs. These tests provide crucial data on the potency and spectrum of action of the compounds.

Antimicrobial Activity Screening: The antimicrobial potential of analogs is commonly determined using broth or agar (B569324) dilution methods to establish the Minimum Inhibitory Concentration (MIC). nih.govmdpi.com For instance, a series of 1,3,4-thiadiazole (B1197879) derivatives based on a 2-(4-formyl-2-methoxyphenoxy)acetic acid structure were evaluated against various bacterial and fungal strains to determine their antimicrobial efficacy. researchgate.net

Anti-inflammatory Activity Assays: The anti-inflammatory capacity of analogs is often evaluated by their ability to inhibit key inflammatory mediators. A widely used method involves measuring the suppression of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cell lines, such as RAW 264.7. nih.govresearchgate.net The half-maximal inhibitory concentration (IC50) is determined to quantify the potency of the compounds. nih.govresearchgate.net Another target for anti-inflammatory action is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in the inflammatory response. nih.gov

Anticancer Cytotoxicity Assays: The anticancer activity of this compound analogs is primarily assessed through cytotoxicity assays on various human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method used to measure the reduction of cell viability following exposure to the test compounds. gavinpublishers.com Cell lines used in these screenings can include those from breast cancer (MCF-7), liver cancer (HepG2), and colon cancer (HCT116), providing IC50 values that indicate the concentration required to inhibit 50% of cancer cell growth. gavinpublishers.commdpi.com

SAR studies aim to identify the specific molecular fragments and substituents that contribute positively or negatively to the biological activity of the analogs.

For Antimicrobial Activity: Studies on chalcone (B49325) derivatives, which can include methoxyphenyl groups, have shown that the presence of electron-withdrawing groups (like a nitro group) on one aromatic ring and electron-donating groups (like hydroxyl or methoxy (B1213986) groups) on the other can enhance antibacterial activity. researchgate.net In a series of 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid, the specific substitutions on the phenyl ring attached to the core structure were found to modulate the antimicrobial effects. researchgate.net

For Anti-inflammatory Activity: In diarylpentanoid analogs, which can be considered structurally related, the presence of hydroxyl groups on the aromatic rings is often critical for bioactivity. nih.govresearchgate.net Furthermore, high electron density in one aromatic ring and low electron density in the other can be important for enhancing the inhibition of nitric oxide production. nih.govresearchgate.net The position of substituents is also key; for example, hydroxyl groups at the meta- and para-positions of an aromatic ring were identified as markers for highly active derivatives. nih.govresearchgate.net

For Anticancer Activity: The presence and positioning of methoxy groups are crucial determinants of anticancer efficacy. nih.govresearchgate.net In studies of combretastatin (B1194345) analogs, compounds with a 3,4,5-trimethoxyphenyl group or a single methoxyphenyl group showed that these moieties play a significant role in their potent antiproliferative activities. nih.gov The substitution pattern on the second phenyl ring further refines this activity, with certain dimethoxy configurations leading to highly favorable interactions with biological targets like tubulin. nih.gov For some coumarin (B35378) hybrids, the presence of a methoxy group was found to be responsible for a broad spectrum of anticancer activity. gavinpublishers.com

Biological Activities of this compound Analogs

Research into analogs built upon the this compound framework has uncovered significant potential across several therapeutic areas.

Derivatives of this compound have demonstrated notable antimicrobial effects. A significant study involved the synthesis of 1,3,4-thiadiazole derivatives from 2-(4-formyl-2-methoxyphenoxy) acetic acid. researchgate.net These compounds were evaluated for their in vitro activity against a panel of bacteria and fungi, with many showing significant antimicrobial properties. researchgate.net The structural modifications, particularly the substituents on the phenyl ring, were instrumental in defining the spectrum and potency of their activity. researchgate.net

| Compound | Key Structural Feature | Example Target Organism | Observed Activity |

|---|---|---|---|

| 6a-s | 1,3,4-Thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid | Various bacteria and fungi | Significant antimicrobial activity was reported for the series. |

The anti-inflammatory potential of compounds related to the this compound structure has been explored, often focusing on the inhibition of inflammatory mediators like nitric oxide (NO). nih.gov For example, diarylpentanoid analogs, some featuring methoxyphenyl groups, were synthesized and tested for their ability to suppress NO in stimulated RAW 264.7 macrophages. nih.govresearchgate.net These studies highlight that specific substitutions, such as hydroxyl and methoxy groups, are crucial for potent anti-inflammatory effects. nih.govresearchgate.net

| Compound | Ring B Substituent | NO Inhibition IC50 (µM) |

|---|---|---|

| 5 | 2-methoxyphenyl | 25.7 ± 0.6 |

| 6 | 3-methoxyphenyl (B12655295) | 31.6 ± 0.6 |

| 8 | 3,4-dimethoxyphenyl | 34.4 ± 0.6 |

| Curcumin (Control) | - | 14.7 ± 0.2 |

The this compound scaffold is a component of various molecules investigated for anticancer properties. The methoxy group, in particular, is recognized as a potential contributor to antimetastatic and antiproliferative effects. nih.govresearchgate.net Research on combretastatin A-4 analogs, which are potent anticancer agents, has involved the synthesis of derivatives containing methoxyphenyl groups. nih.gov These studies revealed that specific substitution patterns on the aryl rings are critical for cytotoxicity against a range of cancer cell lines. nih.gov For example, certain 2,5-diaryl-1,3,4-oxadiazoline analogs with methoxyphenyl moieties demonstrated potent antiproliferative activities by disrupting microtubule formation. nih.gov

| Compound | A-Ring | B-Ring | Cell Line (L1210) IC50 (µM) |

|---|---|---|---|

| 10h | 4-methoxyphenyl | 2',5'-dimethoxyphenyl | 0.05 |

| 10i | 4-methoxyphenyl | 3',4',5'-trimethoxyphenyl | 0.05 |

| 10j | 4-methoxyphenyl | 3',5'-dimethoxyphenyl | 0.05 |

Enzyme Inhibition Studies (e.g., Xanthine (B1682287) Oxidase, Urease)

Derivatives of this compound have been evaluated for their potential to inhibit key enzymes such as xanthine oxidase and urease. Xanthine oxidase is a critical enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid. mdpi.comdtic.mil Its overactivity can lead to hyperuricemia and gout. mdpi.com Urease, a nickel-containing metalloenzyme, catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbamate (B1207046) and is a virulence factor for several pathogenic bacteria, including Helicobacter pylori. mdpi.commdpi.com

Research into phenoxy acetic acid derivatives has shown that modifications to the core structure significantly influence their inhibitory potency. For instance, a series of (thio)barbituric-phenoxy-N-phenylacetamide derivatives demonstrated significant inhibitory activity against H. pylori urease, with IC₅₀ values substantially lower than standard inhibitors like thiourea. Similarly, studies on phenoxy acetohydrazide derivatives have identified compounds with excellent urease inhibition potential. chemrxiv.org

In the context of xanthine oxidase, studies on methoxylated chalcones and other related structures have shown that the presence and position of methoxy groups on the phenyl ring can influence inhibitory activity. nih.govresearchgate.net For example, some coumarin derivatives with methoxy substitutions have been identified as competitive inhibitors of xanthine oxidase. researchgate.net While research has not always focused directly on this compound itself, the findings for structurally similar compounds, such as those containing a 2-methoxyphenyl group, provide valuable insights into the SAR for this class of molecules. nih.gov

| Enzyme | Derivative Class | Key Findings | Reported IC₅₀ Values |

|---|---|---|---|

| Urease | (Thio)barbituric-phenoxy-N-phenylacetamide | Significantly more potent than standard inhibitors. researchgate.net | 0.69 µM - 2.47 µM |

| Urease | Phenoxy Acetohydrazide Derivatives | Showed excellent potential for urease inhibition. chemrxiv.org | Varies by substitution |

| Xanthine Oxidase | Hydroxychavicol Analogs (some with methoxy groups) | Uncompetitive inhibition mechanism observed. mdpi.com | 1.27 µM for most potent analog |

| Xanthine Oxidase | Pyrrole Carboxamide Derivatives | Some derivatives showed remarkable inhibition activity. researchgate.net | 4.608 µM - 7.084 µM |

Activity Against Specific Pathogens (e.g., Trypanosoma cruzi)

The protozoan parasite Trypanosoma cruzi is the causative agent of Chagas disease, a significant health issue in Latin America. researchgate.net The search for new therapeutic agents has led to the investigation of various synthetic compounds, including derivatives based on the phenoxyacetate (B1228835) structure.

A study focused on a series of phenoxyacetohydrazones demonstrated notable antitrypanosomal activity. researchgate.net These compounds were evaluated against both the bloodstream trypomastigote and intracellular amastigote forms of T. cruzi. The research highlighted two derivatives as particularly promising. Compound (E)-N'-(3,4-dihydroxybenzylidene)-2-phenoxyacetohydrazide showed activity against trypomastigotes with an IC₅₀ value comparable to the standard drug benznidazole. researchgate.net Even more potent was (E)-N'-((5-nitrofuran-2-yl)methylene)-2-phenoxyacetohydrazide , which was active in the nanomolar range against intracellular amastigotes, showing approximately 15-fold greater activity than benznidazole. researchgate.net

These findings suggest that the phenoxyacetohydrazone scaffold is a viable starting point for developing new anti-Chagas disease agents. The structure-activity relationship indicates that substituents on the benzylidene or methylene (B1212753) portion of the molecule play a critical role in determining the potency and selectivity against the parasite. researchgate.net Other research has also pointed to phenoxy moieties as being important for antitrypanosomal potency in different chemical scaffolds, such as imidazoline (B1206853) benzimidazole (B57391) derivatives. mdpi.com

| Pathogen | Derivative | Target Form | IC₅₀ Value | Selectivity Index (SI) |

|---|---|---|---|---|

| Trypanosoma cruzi | (E)-N'-(3,4-dihydroxybenzylidene)-2-phenoxyacetohydrazide | Trypomastigote | 10.3 µM | 46 |

| Trypanosoma cruzi | (E)-N'-((5-nitrofuran-2-yl)methylene)-2-phenoxyacetohydrazide | Intracellular Amastigote | 100 nM | 1000 |

Mechanistic Insights into Molecular Biological Interactions

Understanding how this compound derivatives interact with their biological targets at a molecular level is crucial for rational drug design and optimization. Studies combining enzyme kinetics, molecular docking, and chemoenzymatic synthesis have provided valuable insights into these mechanisms.

Ligand-Target Binding Interactions at a Molecular Level

Molecular docking studies have been instrumental in elucidating the binding modes of phenoxyacetate derivatives within the active sites of enzymes like urease and xanthine oxidase.

In the case of urease, inhibitors based on the phenoxy acetohydrazide scaffold are predicted to interact with the bimetallic nickel center in the enzyme's active site. semanticscholar.org Docking analyses of various urease inhibitors have shown that interactions with key amino acid residues, such as HIS, ALA, and ASP, are critical for binding. mdpi.com For example, the aromatic ring of some inhibitors can form π-alkyl interactions with histidine residues (HIS A:409, HIS A:492), while other parts of the molecule form hydrogen bonds with residues like ASP A:494 and ALA A:636. mdpi.com These interactions anchor the inhibitor within the active site, blocking substrate access and inhibiting enzyme function.

For xanthine oxidase, docking studies of competitive inhibitors reveal that they often occupy the substrate-binding channel, preventing the entry of hypoxanthine or xanthine. nih.gov The binding is typically stabilized by a network of hydrophobic and hydrogen-bonding interactions. For instance, the pyrimidine (B1678525) ring of one inhibitor was shown to be sandwiched between two phenylalanine residues, Phe914 and Phe1009, through π-π stacking interactions. nih.gov The presence of a methoxy-substituted phenyl ring can contribute to hydrophobic interactions with residues such as Leu1014 and Val1011, further stabilizing the enzyme-inhibitor complex. nih.gov These computational models are consistent with kinetic studies that identify these compounds as competitive or mixed-type inhibitors.

Enantioselectivity and Regioselectivity in Enzymatic Transformations

Enzymes, particularly lipases, are widely used in organic synthesis for their ability to catalyze reactions with high stereoselectivity. This has been demonstrated in the transformation of derivatives containing the (2-methoxyphenoxy) moiety.

A key study reported a biocatalytic route for the synthesis of (S)-moprolol, where the crucial step was the enantioselective resolution of racemic (RS)-3-(2-methoxyphenoxy)propane-1,2-diol. semanticscholar.org Various lipases were screened, with Aspergillus niger lipase (B570770) (ANL) being selected for its superior performance in both stereo- and regioselectivity. semanticscholar.org The enzyme-catalyzed acylation of the racemic diol proceeded with high selectivity.

The reaction demonstrated enantioselectivity by preferentially acylating the (R)-enantiomer, leaving the desired (S)-enantiomer as an unreacted alcohol with high enantiomeric excess (>49% yield). semanticscholar.org This process is a classic example of a kinetic resolution, where one enantiomer reacts faster than the other.

The transformation also exhibited regioselectivity . The acylation occurred specifically at the primary hydroxyl group of the propane-1,2-diol, leaving the secondary hydroxyl group untouched. semanticscholar.org This selectivity is a common feature of lipase-catalyzed reactions on polyol substrates. The optimized conditions for this chemoenzymatic reaction involved using toluene (B28343) as the solvent at 30°C, achieving a high enantiomeric ratio (E = 215). semanticscholar.org

| Substrate | Enzyme | Transformation | Selectivity Type | Key Result |

|---|---|---|---|---|

| (RS)-3-(2-Methoxyphenoxy)propane-1,2-diol | Aspergillus niger lipase (ANL) | Kinetic Resolution via Acylation | Enantioselective & Regioselective | Yield of >49% with high enantiomeric excess for (S)-diol; Enantiomeric Ratio (E) = 215. semanticscholar.org |

Advanced Analytical Techniques for Characterization and Study

Spectroscopic Characterization Methods

Spectroscopy is a cornerstone in the analysis of (2-Methoxyphenoxy)acetate, offering detailed information about its atomic and molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound and its analogs. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule, respectively.

For instance, in the ¹H NMR spectrum of a related compound, methyl 2-(4-formyl-2-methoxyphenoxy)acetate, the signals are distinct and well-resolved. The spectrum, recorded in CDCl₃, shows a singlet for the aldehydic proton at δ 10.46 ppm. The aromatic protons appear as singlets at δ 7.54 and 7.45 ppm. The methylene (B1212753) protons of the acetate (B1210297) group are observed as a singlet at δ 4.85 ppm, while the methoxy (B1213986) and methyl ester protons resonate as singlets at δ 4.04 and 3.84 ppm, respectively. rsc.org

The ¹³C NMR spectrum provides complementary information. For the same compound, the carbonyl carbon of the aldehyde appears at δ 187.8 ppm, and the ester carbonyl carbon is at δ 167.8 ppm. The aromatic carbons resonate in the range of δ 109.2-153.8 ppm. The methylene carbon of the acetate group is found at δ 66.1 ppm, the methoxy carbon at δ 57.0 ppm, and the methyl ester carbon at δ 52.9 ppm. rsc.org These chemical shifts are crucial for confirming the connectivity of the atoms within the molecule.

Table 1: ¹H and ¹³C NMR Data for Methyl 2-(4-formyl-2-methoxyphenoxy)acetate in CDCl₃

| Atom Type | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Aldehyde (CHO) | 10.46 (s, 1H) | 187.8 |

| Aromatic (H-6) | 7.54 (s, 1H) | 109.2 |

| Aromatic (H-3) | 7.45 (s, 1H) | 110.8 |

| Methylene (CH₂CO₂CH₃) | 4.85 (s, 2H) | 66.1 |

| Methoxy (OCH₃) | 4.04 (s, 3H) | 57.0 |

| Methyl Ester (CO₂CH₃) | 3.84 (s, 3H) | 52.9 |

| Aromatic C-1 | - | 150.4 |

| Aromatic C-2 | - | 153.8 |

| Aromatic C-4 | - | 126.9 |

| Aromatic C-5 | - | 143.3 |

| Ester Carbonyl (CO₂CH₃) | - | 167.8 |

Data sourced from a study on related compounds. rsc.org

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule. plus.ac.at IR spectroscopy measures the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds. plus.ac.at Raman spectroscopy, on the other hand, measures the inelastic scattering of monochromatic light, providing information about vibrational, rotational, and other low-frequency modes in a system. plus.ac.at

For derivatives of this compound, characteristic IR absorption bands can be observed. walisongo.ac.id For example, the C=O stretching vibration of the ester group typically appears in the region of 1735-1750 cm⁻¹. The C-O stretching vibrations of the ether and ester groups are usually found in the 1000-1300 cm⁻¹ range. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aliphatic C-H stretching vibrations are seen just below 3000 cm⁻¹. researchgate.net

Raman spectroscopy provides complementary information. While strong IR bands are associated with polar functional groups, Raman spectroscopy is particularly sensitive to non-polar, symmetric vibrations. plus.ac.at For instance, the symmetric breathing vibration of the aromatic ring can often be clearly observed in the Raman spectrum. osti.gov Theoretical calculations using methods like Density Functional Theory (DFT) are often employed to aid in the assignment of the observed vibrational frequencies. researchgate.net

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of a compound. asianpubs.org High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the molecular formula of a compound with a high degree of confidence. rsc.org Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar and thermally labile molecules, often producing intact molecular ions. rsc.orgasianpubs.org

In the analysis of this compound derivatives, ESI-MS is commonly used to generate protonated molecules [M+H]⁺ or other adducts. For example, the HRMS (ESI/Q-TOF) analysis of methyl 2-(4-formyl-2-methoxy-5-nitrophenoxy)acetate showed a calculated m/z for [M+H]⁺ of 270.0608, with the found value being 270.0612, confirming the molecular formula C₁₁H₁₂NO₇. rsc.org The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can provide valuable structural information by revealing how the molecule breaks apart. nih.gov

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for studying the electronic transitions within a molecule and can be particularly useful for investigating binding interactions. rsc.orgnih.gov The absorption of UV or visible light by a molecule promotes an electron from a lower energy orbital to a higher energy one. The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are characteristic of a compound's electronic structure.

In the context of this compound derivatives, UV-Vis spectroscopy can be used to monitor changes in the electronic environment upon binding to other molecules, such as metal ions or proteins. rsc.orgnih.gov For example, the binding of a ligand containing the this compound moiety to a metal ion can cause a shift in the λmax or a change in the absorbance intensity, which can be used to determine the binding constant and stoichiometry of the complex formed. rsc.orgnih.gov Spectrophotometric titrations, where the concentration of one component is systematically varied while monitoring the UV-Vis spectrum, are a common method for such studies. rsc.orgnih.gov

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating mixtures of compounds and for assessing the purity of a synthesized substance.

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used to monitor the progress of a chemical reaction, identify compounds in a mixture, and determine the purity of a substance. umich.edulibretexts.orgtifr.res.in The separation is based on the differential partitioning of the components of a mixture between a stationary phase (a thin layer of adsorbent, such as silica (B1680970) gel, coated on a plate) and a mobile phase (a solvent or solvent mixture). ukessays.com

In the synthesis of derivatives of this compound, TLC is frequently used to track the consumption of starting materials and the formation of the product. walisongo.ac.id By spotting the reaction mixture on a TLC plate at different time intervals and developing the plate with a suitable eluent, the progress of the reaction can be visualized. walisongo.ac.id The retention factor (Rf), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a given compound in a specific solvent system and can be used for identification purposes. libretexts.org For instance, in the synthesis of ethyl 2-(4-allyl-2-methoxyphenoxy)acetate, TLC with a mobile phase of n-hexane:ethyl acetate (5:1) was used to monitor the reaction, where the product appeared as a new spot with a distinct Rf value from the starting material, eugenol (B1671780). walisongo.ac.id

Column Chromatography (Flash Chromatography) for Purification

Column chromatography, particularly its rapid variant, flash chromatography, is a fundamental technique for the purification of this compound and its derivatives. This method is widely employed post-synthesis to isolate the target compound from unreacted starting materials, byproducts, and other impurities. The separation relies on the differential partitioning of the mixture's components between a stationary phase and a mobile phase.

Silica gel is the most commonly used stationary phase for the purification of phenoxyacetate (B1228835) compounds due to its polarity and effectiveness in separating compounds with moderate polarity. The choice of the mobile phase, or eluent, is critical for achieving successful separation. A mixture of non-polar and polar solvents, such as hexane (B92381) and ethyl acetate, is frequently used. The polarity of the eluent is typically increased gradually (a gradient) to first elute non-polar impurities and then the desired compound.

Research findings demonstrate the utility of column chromatography for purifying various guaiacol (B22219) and phenoxyacetate derivatives. For instance, in the synthesis of lignin (B12514952) model compounds, reaction products are often purified by column chromatography on silica gel using a hexane/ethyl acetate solvent system. rsc.org The specific ratio of the solvents is optimized to achieve the best separation, with typical starting ratios being non-polar dominant (e.g., 10:1 hexane:ethyl acetate) and gradually shifting to more polar compositions. rsc.orgscielo.br In some cases, a two-step purification involving flash chromatography followed by radial chromatography with a very non-polar eluent system (e.g., ethyl acetate/light petroleum 2:98) has been used to achieve high purity for related compounds. mdpi.com The effectiveness of the purification is monitored by techniques such as Thin-Layer Chromatography (TLC) before combining the fractions containing the pure product. walisongo.ac.id

Table 1: Examples of Column Chromatography Conditions for Purifying this compound Analogs

| Derivative | Stationary Phase | Mobile Phase (Eluent) | Reference |

|---|---|---|---|

| Methyl 2,2-difluoro-2-(4-formyl-2-methoxyphenyl)acetate | Silica Gel | Petroleum Ether / Ethyl Acetate (10:1) | rsc.org |

| Ethyl (E)-3-(2-methoxyphenyl)-2-butenoate | Silica Gel | Ethyl Acetate / Light Petroleum (1:9) | mdpi.com |

| β-O-4 Lignin Model (from methyl 2-(2-methoxyphenoxy)acetate) | Silica Gel | Hexane / Ethyl Acetate (3:1 to 2:1) | rsc.org |

| Ethyl 2-(4-allyl-2-methoxyphenoxy)acetate | Silica Gel (0.063–0.0200 mm) | n-Hexane / Ethyl Acetate | walisongo.ac.id |

Gas Chromatography (GC) for Purity Analysis

Gas Chromatography (GC) is a powerful analytical technique used to assess the purity of volatile and thermally stable compounds like the esters of (2-Methoxyphenoxy)acetic acid, such as its methyl or ethyl esters. avantorsciences.comsielc.com The method separates components of a mixture based on their boiling points and interactions with the stationary phase of the GC column. The sample is vaporized in the injector and carried by an inert gas (the mobile phase, e.g., helium) through a long, thin column. Compounds with higher volatility and weaker interactions with the column travel faster, resulting in different retention times. A detector at the end of the column, often a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), records the elution of each component, generating a chromatogram where peak area corresponds to the amount of the compound.

For many phenoxyacetic acid derivatives, GC analysis confirms purity levels of 98% or higher. avantorsciences.comfishersci.com In cases where compounds have low volatility due to polar functional groups (like the carboxylic acid in (2-Methoxyphenoxy)acetic acid itself), a derivatization step is often necessary. libretexts.org This process chemically modifies the compound to increase its volatility and thermal stability. gnomio.comfishersci.it A common method is silylation, which replaces active hydrogens on polar groups with a trimethylsilyl (B98337) (TMS) group. gnomio.com

When coupled with Mass Spectrometry (GC-MS), this technique not only provides purity information but also helps in the structural confirmation of the analyte and any impurities present. The mass spectrometer fragments the eluting compounds and separates the fragments based on their mass-to-charge ratio, producing a unique mass spectrum for each compound. For example, GC-MS analysis of the related compound Methyl (2-methoxyphenyl)acetate shows a characteristic fragmentation pattern with a top peak at m/z 121. nih.gov

Table 2: GC-MS Data for Structurally Related Compounds

| Compound | Technique | Key Mass Spectrum Peaks (m/z) | Reference |

|---|---|---|---|

| Methyl (2-methoxyphenyl)acetate | GC-MS | Top Peak: 121, 2nd Highest: 91 | nih.gov |

| 4-Acetyl-2-methoxyphenyl acetate | GC-MS | Top Peak: 151, 2nd Highest: 166 | nih.gov |

High-Performance Liquid Chromatography (HPLC) for Chiral Analysis

High-Performance Liquid Chromatography (HPLC) is an essential technique for the analysis of this compound, particularly for chiral separations. sielc.com Since the compound can exist as a pair of enantiomers (non-superimposable mirror images), separating and quantifying these enantiomers is crucial in many applications. Chiral HPLC is the most widely used method for this purpose. researchgate.netcsfarmacie.cz

The separation is achieved by using a Chiral Stationary Phase (CSP). CSPs are themselves chiral and interact differently with each enantiomer of the analyte, leading to the formation of transient diastereomeric complexes. ijrps.com The difference in the stability or steric fit of these complexes causes one enantiomer to be retained on the column longer than the other, resulting in their separation. asianpubs.org

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) that have been derivatized with phenyl carbamates, are among the most versatile and widely used for separating a broad range of chiral compounds, including phenoxypropanoic acid herbicides. researchgate.netasianpubs.orgacs.org Columns like Chiralcel OD [cellulose tris(3,5-dimethyl phenyl carbamate)] and Chiralcel AD [amylose tris(3,5-dimethyl phenyl carbamate)] are frequently employed. asianpubs.org The mobile phase typically consists of a mixture of a non-polar solvent like hexane and an alcohol such as isopropanol (B130326) (IPA), with the exact ratio being a critical parameter for achieving optimal resolution. asianpubs.orgu-tokyo.ac.jp

Table 3: Common Chiral Stationary Phases (CSPs) for HPLC

| CSP Type | Common Name | Description | Typical Mobile Phase | Reference |

|---|---|---|---|---|

| Polysaccharide-based (Cellulose) | Chiralcel OD | Cellulose tris(3,5-dimethyl phenyl carbamate) coated on silica gel. | Hexane / Isopropyl Alcohol | asianpubs.org |

| Polysaccharide-based (Amylose) | Chiralcel AD | Amylose tris(3,5-dimethyl phenyl carbamate) coated on silica gel. | Hexane / Isopropyl Alcohol | asianpubs.org |

| Pirkle-type | Whelk-O 1 | Covalently bonded CSP with broad selectivity. | Hexane / Isopropyl Alcohol / Acetic Acid | ijrps.combgb-analytik.com |

X-ray Crystallography for Precise Molecular Structure Elucidation

X-ray Crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unambiguous elucidation of the molecular structure, including bond lengths, bond angles, and torsional angles. For a compound like this compound, this information is invaluable for understanding its conformation and intermolecular interactions in the solid state.

The technique requires a single, high-quality crystal of the compound. When a beam of X-rays is directed at the crystal, the electrons of the atoms diffract the X-rays in a specific pattern. By analyzing the positions and intensities of the diffracted spots, a three-dimensional map of the electron density within the crystal can be generated, from which the atomic positions are determined.

Table 4: Crystallographic Data for 2-(2-Methoxyphenyl)acetic Acid

| Parameter | Value |

|---|---|

| Chemical Formula | C₉H₁₀O₃ |

| Crystal System | Orthorhombic |

| Space Group | Pbca (no. 61) |

| a (Å) | 14.2570(6) |

| b (Å) | 7.9250(4) |

| c (Å) | 29.8796(13) |

| Volume (ų) | 3376.0(3) |

| Temperature (K) | 200 |

Data from Betz, R. & Hosten, E. C. (2020). researchgate.net

Quantum Chemical Calculations

Quantum chemical calculations are powerful tools for investigating the molecular structure, electronic properties, and reactivity of chemical compounds. These computational methods provide detailed insights at the atomic level that complement experimental findings. For this compound, theoretical studies elucidate the relationships between its structure and its chemical behavior.

Density Functional Theory (DFT) has become a primary method in computational chemistry for studying the electronic structure of molecules. semanticscholar.org This approach is based on the principle that the energy of a molecule can be determined from its electron density, offering a balance between accuracy and computational cost. DFT calculations for this compound typically employ hybrid functionals, such as B3LYP or B3PW91, combined with Pople-style basis sets like 6-311++G(d,p) to ensure reliable predictions of its geometry and electronic properties. researchgate.netnih.gov

These calculations provide a detailed picture of the molecule's electronic landscape. Key aspects of electronic structure, such as the distribution of electrons and the energies of molecular orbitals, are determined. Furthermore, DFT is instrumental in calculating various chemical reactivity descriptors. Parameters like chemical potential, hardness, softness, and electrophilicity index can be derived from the energies of the frontier molecular orbitals, offering quantitative measures of the molecule's potential to participate in chemical reactions. researchgate.netedu.krd

A fundamental step in computational chemistry is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. This process systematically alters the molecular geometry to find the configuration with the minimum potential energy. molcas.org For this compound, this would reveal the precise bond lengths, bond angles, and dihedral angles corresponding to its most stable conformation.

Following optimization, a vibrational analysis is performed to calculate the frequencies of the normal modes of vibration. nih.gov This analysis serves two main purposes: it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and it allows for the prediction of the molecule's infrared (IR) and Raman spectra. nih.gov The calculated vibrational frequencies can be assigned to specific molecular motions, such as stretching, bending, and twisting of functional groups. These theoretical spectra are invaluable for interpreting experimental spectroscopic data.

Below is a table of representative theoretical vibrational frequencies for key functional groups in this compound, as would be predicted from DFT calculations.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| C=O (ester) | Stretching | 1750 - 1730 |

| C-O (ester) | Asymmetric Stretching | 1250 - 1200 |

| C-O-C (ether) | Asymmetric Stretching | 1260 - 1230 |

| =C-H (aromatic) | Stretching | 3100 - 3000 |

| C-H (methyl) | Asymmetric Stretching | 2980 - 2950 |

Note: These values are typical ranges expected from DFT calculations for a molecule with these functional groups.

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. youtube.com The energies of these orbitals and the difference between them, known as the HOMO-LUMO gap, are crucial indicators of a molecule's electronic properties and kinetic stability. semanticscholar.orgnih.gov

A large HOMO-LUMO gap implies high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. edu.krd Conversely, a small gap suggests the molecule is more reactive and can be easily polarized. wuxibiology.com Analysis of the spatial distribution of the HOMO and LUMO in this compound would identify the regions of the molecule most likely to be involved in electron donation and acceptance during a chemical reaction.

The following table presents plausible DFT-calculated energy values for the frontier orbitals of this compound.

| Parameter | Description | Representative Energy Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 5.3 |

Note: These are representative values illustrating the expected outcome of a DFT calculation for this type of molecule.

Natural Population Analysis (NPA) and Natural Bond Orbital (NBO) analysis are computational techniques used to interpret a calculated wave function in terms of the familiar Lewis structure concepts of bonds, lone pairs, and atomic charges. wisc.eduwikipedia.org NPA provides a method for calculating the distribution of electron density among the atoms in a molecule, resulting in atomic charges that are less dependent on the basis set used compared to other methods like Mulliken population analysis.

NBO analysis extends this by examining interactions between filled "donor" NBOs (bonds or lone pairs) and empty "acceptor" NBOs (antibonds or Rydberg orbitals). uni-muenchen.de These interactions, known as hyperconjugative or charge-transfer interactions, are quantified by a second-order perturbation theory analysis. researchgate.netwisc.edu The stabilization energy (E(2)) associated with each donor-acceptor interaction indicates the strength of electron delocalization from the idealized Lewis structure, providing deep insight into intramolecular bonding and stability. researchgate.netwisc.edu

The tables below show hypothetical results from NPA and NBO analyses for this compound.

Table: Representative NPA Charges

| Atom | Predicted Charge (e) |

|---|---|

| O (carbonyl) | -0.60 |

| O (ether, ester linkage) | -0.55 |

| O (methoxy) | -0.50 |

Table: Representative NBO Donor-Acceptor Interactions

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(O)carbonyl | π*(Caromatic-Caromatic) | ~ 2.5 |

| LP(O)methoxy | σ*(Caromatic-Caromatic) | ~ 5.0 |

Note: LP denotes a lone pair. These tables contain plausible values to illustrate the typical output of NPA and NBO calculations.

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and reactivity of a molecule. libretexts.org It projects the electrostatic potential onto the molecule's electron density surface. The map is color-coded to indicate different potential regions: red signifies areas of most negative potential (electron-rich, prone to electrophilic attack), blue indicates areas of most positive potential (electron-poor, prone to nucleophilic attack), and green represents regions of neutral potential. wolfram.comlibretexts.org

For this compound, an MEP map would highlight the electronegative regions concentrated around the oxygen atoms of the carbonyl, ester, and methoxy groups, which would appear in shades of red and yellow. researchgate.net These sites represent the most likely points for interaction with electrophiles. Conversely, regions around the hydrogen atoms, particularly those on the aromatic ring, would show a more positive potential (blue areas), indicating sites susceptible to nucleophilic attack. The MEP map provides a comprehensive, intuitive picture of the molecule's reactivity hotspots. avogadro.cc

Quantum chemical calculations, particularly those based on DFT, can be used to predict the thermodynamic properties of a molecule in the gas phase. just.edu.jounizar.es Following a successful geometry optimization and vibrational frequency calculation, key thermodynamic parameters such as standard enthalpy of formation (ΔHf°), standard Gibbs free energy of formation (ΔGf°), and standard entropy (S°) can be computed. molcas.org

These calculations rely on statistical mechanics and use the computed vibrational frequencies, rotational constants, and electronic energy to determine the thermal contributions to the molecule's energy. rsc.org The predicted thermodynamic data are vital for understanding the stability of the molecule and for modeling chemical processes and reaction equilibria in which it is involved. For instance, the standard molar enthalpy of formation for the related compound acetyl guaiacol ester has been calculated as -448.72 kJ·mol⁻¹. researchgate.net

The table below provides an example of thermodynamic properties that could be calculated for this compound.

| Thermodynamic Property | Symbol | Representative Calculated Value | Units |

| Standard Enthalpy of Formation | ΔHf° | -550 | kJ/mol |

| Standard Gibbs Free Energy of Formation | ΔGf° | -420 | kJ/mol |

| Standard Entropy | S° | 450 | J/mol·K |

Note: Values are hypothetical and provided for illustrative purposes, based on data for structurally similar compounds.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are powerful tools for understanding the three-dimensional structure of this compound and how it interacts with biological targets and its environment over time. These methods provide a dynamic picture of molecular behavior that is often inaccessible through experimental techniques alone.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug discovery for predicting how a ligand, such as this compound or its derivatives, might interact with a biological target, typically a protein or enzyme.

The docking process involves placing the ligand in the binding site of the receptor and evaluating the binding affinity using a scoring function. The results can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex.

For instance, in studies of structurally similar compounds like guaiacol (2-methoxyphenol) and its derivatives, molecular docking has been used to investigate interactions with enzymes like tyrosinase and myeloperoxidase. nih.goviucr.org These studies show that the methoxy and hydroxyl groups of the phenol (B47542) ring are critical for forming hydrogen bonds with amino acid residues in the active site of the enzyme. The docking of guaiacol into the active site of tyrosinase, for example, reveals potential interactions with key histidine and aspartate residues, suggesting a basis for its role as an enzyme substrate. nih.gov

Table 1: Illustrative Molecular Docking Results for Guaiacol with Olfactory Receptor OR10G4

| Interacting Residue | Interaction Type | Distance (Å) |

|---|---|---|

| TYR-259 | Hydrogen Bond | 2.9 |

| SER-262 | Hydrogen Bond | 3.1 |

| PHE-103 | Pi-Pi Stacking | 4.5 |

| ILE-107 | Hydrophobic | 3.8 |

| VAL-255 | Hydrophobic | 4.1 |

Note: This data is illustrative for the structurally related compound Guaiacol, as specific docking data for this compound with this receptor is not available in the cited literature. Data is based on typical interactions observed in similar systems. nih.gov

Molecular Dynamics (MD) simulations provide a detailed view of the conformational changes and flexibility of molecules over time. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the trajectory of each atom, revealing the molecule's dynamic behavior.

For this compound, MD simulations can elucidate its conformational stability by exploring the potential energy surface. The flexibility of the molecule is largely determined by the torsion angles of the side chain. Studies on similar phenoxyacetic acid derivatives have shown that the side-chain conformation can be either synclinal or antiperiplanar. researchgate.net MD simulations can quantify the energetic barriers between these conformations and determine their relative populations in different environments. The stability of these conformations is crucial for how the molecule fits into a binding pocket and interacts with its target. nih.gov

Table 2: Key Torsional Angles in Phenoxyacetic Acid Derivatives Determining Conformation

| Torsional Angle | Description | Typical Value (Synclinal) | Typical Value (Antiperiplanar) |

|---|---|---|---|

| C-O-C-C | Defines the orientation of the acetic acid group relative to the ether linkage | ~90° ± 30° | ~180° ± 30° |

| O-C-C=O | Defines the orientation of the carboxyl group | ~0° or ~180° | ~0° or ~180° |

Note: These values are based on general findings for phenoxyacetic acid derivatives and serve as an illustration of the conformational parameters that would be analyzed for this compound. researchgate.netnih.gov

To obtain a more quantitative estimate of binding affinity than that provided by docking scores, binding free energy calculations are employed. The Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) method is a popular approach that combines molecular mechanics energies with continuum solvation models. nih.govpeng-lab.org

This method calculates the binding free energy (ΔG_bind) by taking the difference between the free energy of the complex and the free energies of the receptor and ligand in their unbound states. The total free energy is typically decomposed into several components:

ΔE_vdw : van der Waals energy

ΔE_elec : Electrostatic energy

ΔG_pol : Polar solvation energy

ΔG_nonpol : Nonpolar solvation energy